
5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a methylsulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the methylsulfonylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base can yield the oxazole ring . The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Similar in structure but with different substitution patterns.
Oxazoline derivatives: Reduced form of oxazole with different chemical properties.
Thiazole derivatives: Contain sulfur in place of oxygen in the ring structure.
Uniqueness
5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine is unique due to the presence of both the oxazole ring and the methylsulfonylphenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
5-(3-methylsulfonylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)8-4-2-3-7(5-8)9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12) |
InChIキー |
VOZHNFSNBJDMAZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


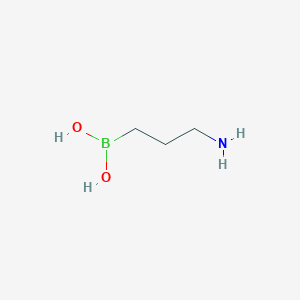
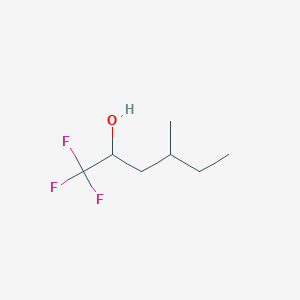


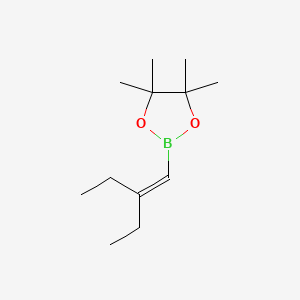
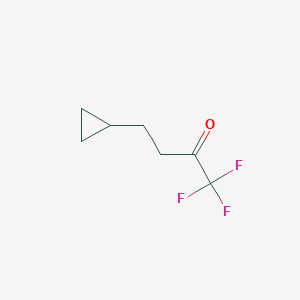

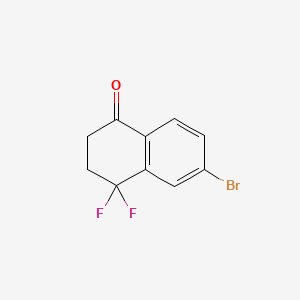
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)

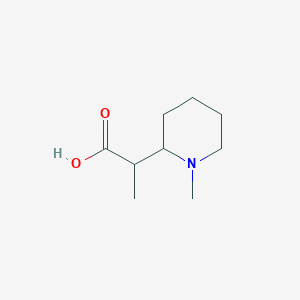
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


